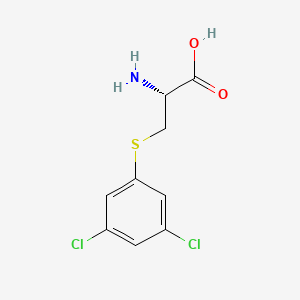
L-Cysteine, S-(3,5-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, S-(3,5-dichlorophenyl)- is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 3,5-dichlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(3,5-dichlorophenyl)- typically involves the reaction of L-cysteine with 3,5-dichlorophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using chromatographic techniques .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, S-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, S-(3,5-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of L-Cysteine, S-(3,5-dichlorophenyl)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through its thiol group, which can form disulfide bonds with cysteine residues in target proteins. This interaction can affect the protein’s function and stability, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine: Another derivative of cysteine with a similar structure but different substituents on the phenyl ring.
Cystine: An oxidized dimer of cysteine, where two cysteine molecules are linked by a disulfide bond.
Uniqueness
L-Cysteine, S-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
91284-28-5 |
|---|---|
Molekularformel |
C9H9Cl2NO2S |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3,5-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-1-6(11)3-7(2-5)15-4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
YLFGDOHHEZKWHO-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

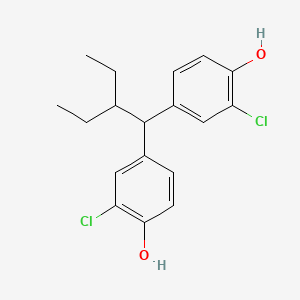
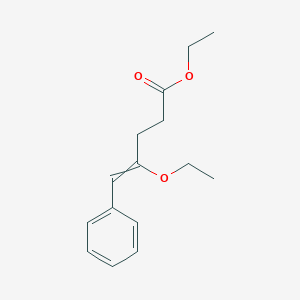
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
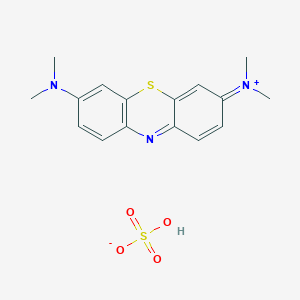
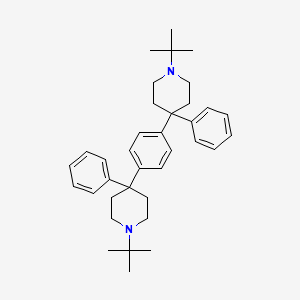
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
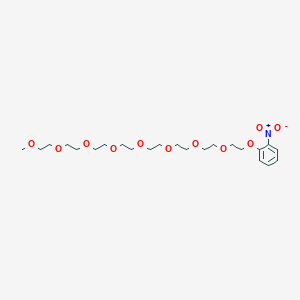
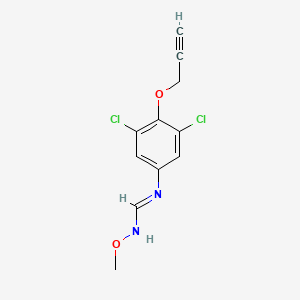
![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
